Nitensoside B

Description

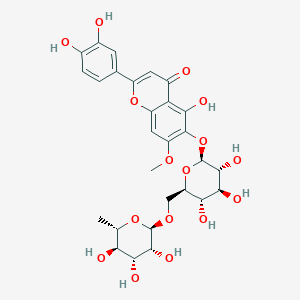

Nitensoside B is a glycosylated flavone derivative isolated from Pterogyne nitens, a South American medicinal plant belonging to the Caesalpinioideae subfamily . Structurally, it features a flavone backbone (a tricyclic aromatic system) conjugated with a sugar moiety, which enhances its solubility and bioavailability. This compound has demonstrated notable antifungal activity, particularly against Cryptococcus neoformans ATCC 90012, with a minimum inhibitory concentration (MIC) of 7.80 μg/mL . Its isolation alongside other bioactive compounds, such as Nitensoside A, Pedalin, and kaempferol derivatives, underscores its role in the plant's defensive mechanisms against microbial pathogens .

Properties

Molecular Formula |

C28H32O16 |

|---|---|

Molecular Weight |

624.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-19(32)22(35)24(37)27(41-9)40-8-17-20(33)23(36)25(38)28(43-17)44-26-16(39-2)7-15-18(21(26)34)13(31)6-14(42-15)10-3-4-11(29)12(30)5-10/h3-7,9,17,19-20,22-25,27-30,32-38H,8H2,1-2H3/t9-,17+,19-,20+,22+,23-,24+,25+,27+,28-/m0/s1 |

InChI Key |

MTUPEWBIUKFRBD-PCIFUKDKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)OC)O)O)O)O)O)O |

Synonyms |

nitensoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Nitensoside B belongs to the flavone glycoside class, sharing structural similarities with other glycosylated flavonoids from Pterogyne nitens. Key analogs include:

*Exact position inferred from related flavone glycosides.

This compound differs from Nitensoside A in the type of sugar attached (glucose vs. rhamnose), which may influence hydrophilicity and receptor binding . Compared to Pedalin, the glycosylation site (C-7 vs.

Pharmacological Activities

The antifungal activity of this compound is superior to some analogs but understudied compared to broader flavonoid classes:

This compound and Pedalin exhibit identical MIC values against C. neoformans, suggesting that glycosylation position (C-7 vs. However, non-glycosylated flavones (e.g., quercetin) generally show lower potency, highlighting the role of sugar moieties in enhancing bioactivity.

Q & A

Q. How can multi-institutional teams harmonize protocols for cross-validation of this compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.